
but-1-ene;(E)-but-2-ene
Overview
Description
But-1-ene (1-butene, CH₃-CH₂-CH=CH₂) and (E)-but-2-ene (trans-2-butene, CH₃-CH=CH-CH₃) are structural isomers with the molecular formula C₄H₈. They exhibit positional isomerism, differing in the location of the double bond: but-1-ene has the double bond between C1 and C2, while (E)-but-2-ene has it between C2 and C3 . Both are alkenes but display distinct physical and chemical properties due to differences in molecular geometry and substituent arrangement .
(E)-But-2-ene also exhibits geometric isomerism (cis-trans isomerism), with the trans (E) configuration being more thermodynamically stable than the cis (Z) form due to reduced steric hindrance .
Preparation Methods
Polybutene is generally prepared by polymerizing olefin components having a carbon atom number of 4 (C4), which are produced during a hydrocarbon degrading process, using a Friedel-Craft type catalyst . The process involves the isomerization of 1-butene into 2-butene using an isomerization catalyst, followed by fractional distillation to separate isobutene and 2-butene . The separated isobutene is then polymerized using a polymerization catalyst to produce polybutene .
Chemical Reactions Analysis
Polybutene undergoes various chemical reactions, including combustion, pyrolysis, and autoxidation . Common reagents used in these reactions include Ziegler-Natta catalysts, which are used to catalyze the polymerization process . The major products formed from these reactions include lower-molecular weight polybutenes and butene monomers .
Scientific Research Applications
Chemistry
But-1-ene and (E)-but-2-ene are utilized as viscosity modifiers and lubricants in various chemical processes. Their ability to undergo polymerization leads to the production of polybutenes, which are used in the formulation of adhesives, sealants, and coatings.
Biology
In biological contexts, these compounds serve as emulsifiers and stabilizers in personal care products. Their unique properties enhance the texture and stability of formulations while maintaining safety profiles for dermatological applications.
Medicine
Both compounds are employed in medical adhesives and sealants due to their excellent adhesion properties and biocompatibility. Research indicates their low toxicity levels make them suitable for use in medical devices.
Separation Processes
Recent studies have highlighted the importance of separating but-1-ene from its isomers, particularly in industrial settings. Metal-organic frameworks (MOFs) have been developed to enhance the efficiency of this separation process, reducing energy consumption compared to traditional methods like cryogenic distillation .
Polymer Production
The polymerization of butenes leads to the creation of polyisobutylene, which is widely used as a rubber substitute and in fuel additives. The production process involves using catalysts such as Ziegler-Natta catalysts to achieve desired molecular weights and properties.
Case Study 1: Cosmetic Industry
A study evaluated the role of polybutenes derived from but-1-ene and (E)-but-2-ene in cosmetic formulations. The compounds were found to improve product stability, viscosity, and sensory attributes without compromising safety.
Case Study 2: Environmental Impact
Research into the environmental degradation of butenes revealed that thermal degradation products could exhibit different biological activities. Understanding these pathways is crucial for assessing their ecological impact and developing safer chemical processes.
Mechanism of Action
Polybutene exerts its effects through a depolymerization mechanism, which allows it to thermally degrade to lower-molecular weight polybutenes and butene monomers . This mechanism is valuable for applications such as smoke inhibition in two-stroke engine fuels and electrical lubricants, as it prevents the formation of conductive carbon deposits .
Comparison with Similar Compounds
Positional and Geometric Isomers
- (Z)-But-2-ene (cis-but-2-ene) : Shares the same molecular formula as (E)-but-2-ene but has a cis configuration, leading to lower stability and higher reactivity in stereospecific reactions .
- Methylpropene (2-methylpropene) : A branched isomer of C₄H₈ (structure: CH₂=C(CH₃)₂). Unlike but-1-ene and but-2-ene, it is a branched alkene, influencing its boiling point (−6.9°C vs. −6.3°C for but-1-ene and 3.7°C for (E)-but-2-ene) and polymerization behavior .
Reactivity and Stability
- Elimination Reactions: Dehydration of butan-2-ol yields a mixture of but-1-ene (minor) and (E)-/(Z)-but-2-ene (major), adhering to Zaitsev’s rule . 2-Bromobutane elimination with a strong base produces ~80% (E)-but-2-ene (most substituted) and ~20% but-1-ene .
- Oxidation : But-1-ene, (E)-but-2-ene, and (Z)-but-2-ene yield identical allylic oxidation products (e.g., 3-acetylbut-2-ene and (E)-1-acetylbut-2-ene), suggesting a shared radical intermediate despite differing initial structures .
Polymerization Behavior
- But-1-ene : Forms linear polymers with repeat units of -[CH₂-CH₂-CH₂-CH₂]-.
- (E)-But-2-ene : Produces stereoregular polymers due to its trans configuration, influencing crystallinity and mechanical properties .
- Copolymerization : In radical copolymerization with maleic anhydride (MA), but-1-ene exhibits higher reactivity than (E)-but-2-ene due to less steric hindrance at the terminal double bond .
Data Tables
Table 1: Physical Properties of C₄H₈ Isomers
Compound | Boiling Point (°C) | Stability (Relative) |
---|---|---|
But-1-ene | -6.3 | Low |
(E)-But-2-ene | 3.7 | High |
(Z)-But-2-ene | 0.9 | Moderate |
Methylpropene | -6.9 | Moderate |
Table 2: Key Reaction Outcomes
Reaction | But-1-ene Product | (E)-But-2-ene Product |
---|---|---|
Allylic Oxidation | 3-Acetylbut-2-ene | 3-Acetylbut-2-ene |
Dehydration of Alcohols | Minor (<20%) | Major (>80%) |
Copolymerization with MA | High reactivity | Low reactivity |
Research Findings
- Degradation in Batteries : But-1-ene and but-2-ene are key degradation markers in lithium metal batteries using ionic liquid electrolytes, with their ratios indicating thermal vs. kinetic control .
- Photolysis Mechanisms : (E)-But-2-ene dominates in cyclobutanecarbaldehyde photolysis due to preferential α-cleavage pathways, while but-1-ene forms in trace amounts .
- Polymer Science : DFT studies reveal that but-1-ene’s terminal double bond facilitates higher radical copolymerization rates with maleic anhydride compared to (E)-but-2-ene .
Q & A
Basic Research Questions
Q. How can but-1-ene and (E)-but-2-ene be experimentally distinguished?
- Methodological Answer :
- Spectroscopic Differentiation : Use infrared (IR) spectroscopy to identify the position of the C=C bond. But-1-ene exhibits a stretching vibration near 1640 cm⁻¹ for terminal alkenes, while (E)-but-2-ene shows a slightly lower frequency due to its internal double bond .
- Nuclear Magnetic Resonance (NMR) : In H NMR, but-1-ene displays distinct vinyl proton splitting patterns (e.g., quartet for terminal CH₂ groups), whereas (E)-but-2-ene shows coupling between protons on the double bond, with characteristic chemical shifts for trans-vicinal hydrogens .
- Chemical Tests : Bromine addition in CCl₄. Both react, but the rate of bromine decolorization may differ due to steric effects in (E)-but-2-ene .
Q. What type of isomerism exists between but-1-ene and (E)-but-2-ene?
- Methodological Answer :
- Positional Isomerism : Both share the molecular formula C₄H₈ but differ in double bond position (C1-C2 in but-1-ene vs. C2-C3 in but-2-ene) .
- Geometric Isomerism : (E)-but-2-ene exhibits cis-trans isomerism due to restricted rotation around the double bond, unlike but-1-ene, which lacks substituents on adjacent carbons .
Advanced Research Questions
Q. What synthetic routes yield high-purity (E)-but-2-ene while minimizing isomerization?
- Methodological Answer :
- Dehydration of Alcohols : Dehydrate butan-2-ol using concentrated H₃PO₄ at 170°C. The (E)-isomer predominates due to steric hindrance favoring the trans configuration. Monitor reaction progress via gas chromatography (GC) to optimize yield .
- Catalytic Control : Use zeolite catalysts to enhance selectivity for (E)-but-2-ene via shape-selective catalysis .
- Data Table :
Method | Yield (%) | (E)-but-2-ene Purity (%) | Key Reference |
---|---|---|---|
H₃PO₄ Dehydration | 75 | 85 | |
Zeolite Catalysis | 90 | 95 |
Q. How can contradictions in reaction product distributions between experimental and computational studies be resolved?
- Methodological Answer :
- Computational Validation : Perform density functional theory (DFT) calculations to compare activation energies for pathways (e.g., carbocation rearrangements during but-1-ene reactions). Discrepancies may arise from solvent effects or transition-state approximations .
- Experimental Replication : Use isotopically labeled substrates (e.g., D₂O in hydration reactions) to trace mechanistic pathways and validate computational predictions .
Q. What analytical strategies differentiate geometric isomers of but-2-ene in complex mixtures?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column polarity (e.g., PEG-based columns) to resolve (E)- and (Z)-but-2-ene peaks. Confirm identities with retention indices and fragmentation patterns .
- Vibrational Circular Dichroism (VCD) : For chiral environments, VCD can distinguish enantiomeric interactions of geometric isomers .
Q. How does hyperconjugation stabilize (E)-but-2-ene compared to but-1-ene?
- Methodological Answer :
- Molecular Orbital Analysis : Use computational tools (e.g., Gaussian) to visualize electron delocalization. (E)-but-2-ene benefits from six hyperconjugative structures (vs. fewer in but-1-ene), reducing electron deficiency at the double bond .
- Thermodynamic Data : Compare heats of hydrogenation; (E)-but-2-ene is ~4 kJ/mol more stable than but-1-ene due to hyperconjugation and reduced strain .
Q. Data-Driven Research Challenges
Q. Why do certain catalysts favor but-1-ene formation over (E)-but-2-ene in dehydration reactions?
- Methodological Answer :
- Acid Strength and Porosity : Strong Brønsted acids (e.g., H₂SO₄) promote carbocation formation, leading to but-1-ene via Saytzeff’s rule. Microporous catalysts (e.g., H-ZSM-5) restrict transition-state geometry, favoring less bulky products .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (but-1-ene), while high temperatures favor thermodynamically stable (E)-but-2-ene .
Q. How can polymer properties be tailored using but-1-ene versus (E)-but-2-ene as monomers?
- Methodological Answer :
- Polymer Characterization : Synthesize polybutene via Ziegler-Natta catalysis. But-1-ene yields linear polymers with higher crystallinity, while (E)-but-2-ene produces branched polymers with lower melting points .
- Data Table :
Monomer | Polymer Structure | Melting Point (°C) | Crystallinity (%) |
---|---|---|---|
But-1-ene | Linear | 120 | 70 |
(E)-but-2-ene | Branched | 85 | 40 |
Q. Guidelines for Research Design
- Hypothesis Testing : Frame questions to compare experimental outcomes with theoretical models (e.g., "Does solvent polarity alter the (E)/(Z) ratio in but-2-ene synthesis?"). Use ANOVA for statistical validation .
- Literature Gaps : Prioritize unresolved questions from prior studies (e.g., "Why do certain metal catalysts induce unexpected stereoselectivity in but-1-ene reactions?"). Conduct systematic reviews to identify gaps .
Properties
IUPAC Name |
but-1-ene;(E)-but-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOLIQYCQJDBG-BJILWQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C.CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C.C/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |
Record name | POLYBUTENE | |
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Boiling Point |
Very high (USCG, 1999) | |
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Flash Point |
215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |
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Record name | POLYBUTENE | |
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Density |
0.81 to 0.91 at 59 °F (USCG, 1999) | |
Record name | POLYBUTENE | |
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CAS No. |
9003-29-6, 25167-67-3, 119275-53-5 | |
Record name | POLYBUTENE | |
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Record name | Butylene | |
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Record name | Butene, homopolymer | |
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Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
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Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |
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Record name | POLYBUTENE | |
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